![molecular formula C14H12N4OS B11713007 3-Thioxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid m-tolylamide](/img/structure/B11713007.png)
3-Thioxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid m-tolylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Thioxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid m-tolylamide: is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the thioxo group and the triazolo ring system imparts unique chemical properties to this compound, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Thioxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid m-tolylamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes in the presence of a suitable catalyst. The reaction is usually carried out at room temperature, and the product is obtained through intramolecular cyclization and hydrogen transfer .
Industrial Production Methods:
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of dicationic molten salts as catalysts has been reported to enhance the efficiency of the reaction, allowing for solvent-free conditions or the use of green solvents like ethanol . This method not only improves the yield but also reduces the environmental impact of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the thioxo group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can target the triazolo ring or the carboxylic acid group. Sodium borohydride is often used as a reducing agent.
Substitution: The aromatic ring in the m-tolylamide moiety can undergo electrophilic substitution reactions. Halogenation and nitration are common examples.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitric acid.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced triazolo derivatives.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
Applications De Recherche Scientifique
Chemistry:
The compound is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology:
In biological research, 3-Thioxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid m-tolylamide has been studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a valuable tool in drug discovery and development .
Medicine:
The compound has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and infectious diseases. Its unique chemical properties allow it to target specific molecular pathways involved in disease progression.
Industry:
In the industrial sector, the compound is used in the development of new materials with specific properties. Its ability to form stable complexes with metals makes it useful in catalysis and material science.
Mécanisme D'action
The mechanism of action of 3-Thioxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid m-tolylamide involves its interaction with specific molecular targets in the cell. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interfere with DNA replication and transcription processes, leading to cell death in cancer cells. The exact molecular pathways involved are still under investigation, but preliminary studies suggest that the compound can modulate key signaling pathways involved in cell proliferation and apoptosis.
Comparaison Avec Des Composés Similaires
- 1,2,4-Triazolo[4,3-a]pyrimidines
- Pyrido[2,3-d]pyrimidines
- Thiadiazoles
Comparison:
Compared to other similar compounds, 3-Thioxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid m-tolylamide stands out due to its unique combination of the thioxo group and the triazolo ring system. This combination imparts distinct chemical and biological properties, making it more versatile in various applications. For example, while 1,2,4-triazolo[4,3-a]pyrimidines are known for their antimicrobial activity, the addition of the thioxo group in the compound enhances its potential as an anticancer agent .
Propriétés
Formule moléculaire |
C14H12N4OS |
|---|---|
Poids moléculaire |
284.34 g/mol |
Nom IUPAC |
N-(3-methylphenyl)-3-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide |
InChI |
InChI=1S/C14H12N4OS/c1-9-3-2-4-11(7-9)15-13(19)10-5-6-12-16-17-14(20)18(12)8-10/h2-8H,1H3,(H,15,19)(H,17,20) |
Clé InChI |
JJGIDLJIRFZLIY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)NC(=O)C2=CN3C(=NNC3=S)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B11712928.png)
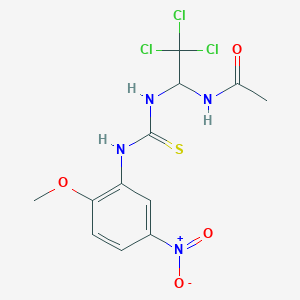
![2,2'-[1,4,10-trioxa-7,13-diazacyclopentadecane-7,13-diylbis(4-methyl-1-oxopentane-1,2-diyl)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B11712951.png)
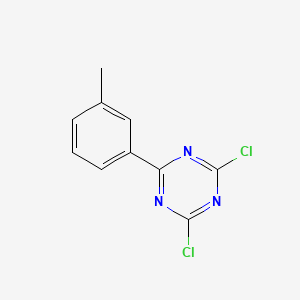
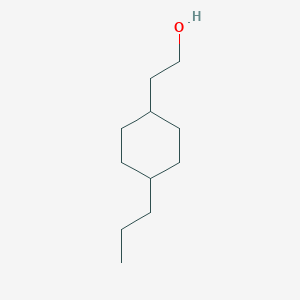

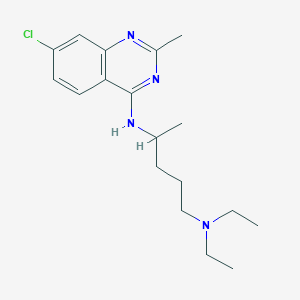
![4-bromo-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11712983.png)
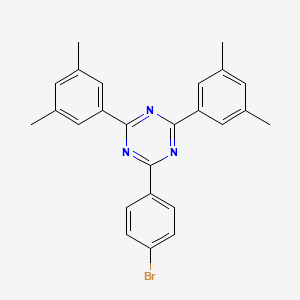

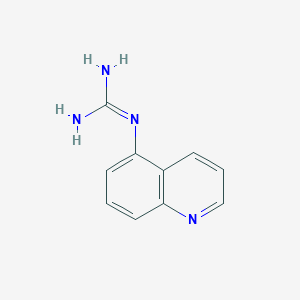
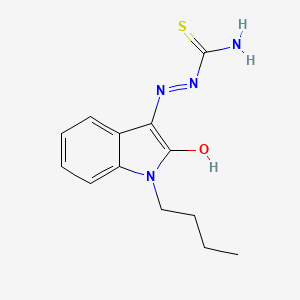
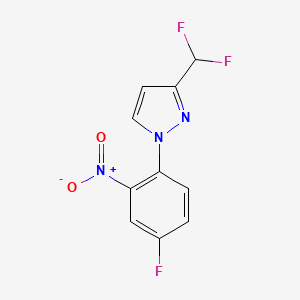
![2-[(2-Carboxyphenyl)carbamoyl]-5-nitrobenzoic acid](/img/structure/B11713011.png)
